molecular formula C11H11NO3 B15069054 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15069054
M. Wt: 205.21 g/mol
InChI Key: UHLKGOLZLXVSOR-BENRWUELSA-N
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Description

2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxyimino group and a methoxy group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of nitrous acid, which can be generated in situ from sodium nitrite and acetic acid . The reaction is carried out at a controlled pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization from ethanol or ethyl acetate are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted naphthalenones .

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, including the methoxy group and the dihydronaphthalenone core.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H11NO3/c1-15-8-3-4-9-7(6-8)2-5-10(12-14)11(9)13/h3-4,6,14H,2,5H2,1H3/b12-10-

InChI Key

UHLKGOLZLXVSOR-BENRWUELSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=N\O)/CC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=NO)CC2

Origin of Product

United States

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